Cas no 2973-78-6 (3-Bromo-4-hydroxybenzaldehyde)

3-Bromo-4-hydroxybenzaldehyde is a versatile organic compound with significant applications in organic synthesis. Its unique structure, featuring a bromo and hydroxy substituent on a benzaldehyde backbone, enables the synthesis of various biologically active compounds. This compound is highly reactive, facilitating efficient transformations in organic reactions. Its purity and stability make it an ideal choice for research and development in pharmaceuticals and fine chemicals.
3-Bromo-4-hydroxybenzaldehyde structure
3-Bromo-4-hydroxybenzaldehyde structure
商品名:3-Bromo-4-hydroxybenzaldehyde
CAS番号:2973-78-6
MF:C7H5BrO2
メガワット:201.0174
MDL:MFCD00017348
CID:43654
PubChem ID:76308

3-Bromo-4-hydroxybenzaldehyde 化学的及び物理的性質

名前と識別子

    • 3-Bromo-4-hydroxybenzaldehyde
    • 2-Bromo-4-formylphenol
    • 3-Bromo-4-hydroxy-benzaldehyde
    • 3-bromo-4-hydroxybenzylaldehyde
    • 3-bromo-4-hydroxyphenylaldehyde
    • 4-hydroxy-3-bromo-benzaldehyde
    • Benzaldehyde,3-bromo-4-hydroxy
    • 4-Hydroxy-3-bromobenzaldehyde
    • NSC 220227
    • Benzaldehyde, 3-bromo-4-hydroxy-
    • UOTMHAOCAJROQF-UHFFFAOYSA-N
    • Q63395282
    • NSC220227
    • PubChem3778
    • ASISCHEM N48923
    • 3-bromo-4-hydroxybenzaldehye
    • KSC490M5B
    • 3-bromo-4-hydroxy benzaldehyde
    • 3-bromanyl-4-oxidanyl-benzaldehyde
    • STR08374
    • STK398334
    • SBB063051
    • AC-13248
    • SY040634
    • AKOS000291220
    • 3-Bromo-4-hydroxybenzaldehyde, 97%
    • CS-W007483
    • EN300-07841
    • J-017617
    • PS-3499
    • CK2092
    • MFCD00017348
    • NS00028766
    • A820037
    • SCHEMBL190410
    • Z56960236
    • AM62564
    • FT-0615161
    • 2973-78-6
    • DTXSID30183890
    • B2350
    • NSC-220227
    • 2-Bromo-4-formylphenol; 4-Hydroxy-3-bromobenzaldehyde; NSC 220227
    • DTXCID70106381
    • DB-022343
    • MDL: MFCD00017348
    • インチ: 1S/C7H5BrO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H
    • InChIKey: UOTMHAOCAJROQF-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C([H])=C([H])C(C([H])=O)=C1[H])O[H]
    • BRN: 2205318

計算された属性

  • せいみつぶんしりょう: 199.94700
  • どういたいしつりょう: 199.947
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 127
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • ひょうめんでんか: 0
  • トポロジー分子極性表面積: 37.3
  • 互変異性体の数: 5

じっけんとくせい

  • 色と性状: 使用できません
  • 密度みつど: 1.7370
  • ゆうかいてん: 130-135 °C (lit.)
  • ふってん: 261.3 oC at 760 mmHg
  • フラッシュポイント: 111.8 oC
  • 屈折率: 1.657
  • すいようせい: Soluble in water 1.33 g/L.
  • PSA: 37.30000
  • LogP: 1.96720
  • ようかいせい: 使用できません
  • かんど: Air Sensitive

3-Bromo-4-hydroxybenzaldehyde セキュリティ情報

  • 記号: GHS07
  • ヒント:に警告
  • シグナルワード:Warning
  • 危害声明: H315,H319,H335
  • 警告文: P261,P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: S26-S36
  • 危険物標識: Xi
  • セキュリティ用語:S26;S36
  • ちょぞうじょうけん:Inert atmosphere,2-8°C
  • リスク用語:R36/37/38

3-Bromo-4-hydroxybenzaldehyde 税関データ

  • 税関コード:2913000090
  • 税関データ:

    中国税関コード:

    2913000090

    概要:

    29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

3-Bromo-4-hydroxybenzaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB146993-25 g
3-Bromo-4-hydroxybenzaldehyde, 97%; .
2973-78-6 97%
25g
€157.40 2023-05-09
eNovation Chemicals LLC
D387625-1Kg
3-Bromo-4-hydroxybenzaldehyde
2973-78-6 97%
1kg
$1100 2023-09-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1028644-1g
3-Bromo-4-hydroxybenzaldehyde
2973-78-6 98%
1g
¥48.00 2024-08-03
Ambeed
A121510-25g
3-Bromo-4-hydroxybenzaldehyde
2973-78-6 97%
25g
$41.0 2025-02-25
Alichem
A014000243-1g
3-Bromo-4-hydroxybenzaldehyde
2973-78-6 97%
1g
$1564.50 2023-09-02
Alichem
A014000243-500mg
3-Bromo-4-hydroxybenzaldehyde
2973-78-6 97%
500mg
$847.60 2023-09-02
Fluorochem
222103-10g
3-Bromo-4-hydroxybenzaldehyde
2973-78-6 95%
10g
£23.00 2022-03-01
eNovation Chemicals LLC
D387625-100g
3-Bromo-4-hydroxybenzaldehyde
2973-78-6 97%
100g
$365 2024-05-24
eNovation Chemicals LLC
D387625-25g
3-Bromo-4-hydroxybenzaldehyde
2973-78-6 97%
25g
$180 2024-05-24
Enamine
EN300-07841-10.0g
3-bromo-4-hydroxybenzaldehyde
2973-78-6 95%
10g
$47.0 2023-04-26

3-Bromo-4-hydroxybenzaldehyde サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:2973-78-6)3-Bromo-4-hydroxybenzaldehyde
注文番号:2306988
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:04
価格 ($):discuss personally

3-Bromo-4-hydroxybenzaldehyde 関連文献

3-Bromo-4-hydroxybenzaldehydeに関する追加情報

3-Bromo-4-hydroxybenzaldehyde (CAS No. 2973-78-6): An Overview of Its Properties, Applications, and Recent Research

3-Bromo-4-hydroxybenzaldehyde (CAS No. 2973-78-6) is a versatile organic compound that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science. This compound is characterized by its unique molecular structure, which includes a bromine atom and a hydroxyl group attached to a benzaldehyde framework. The combination of these functional groups imparts distinct chemical properties and reactivity, making it a valuable building block in various synthetic pathways.

The molecular formula of 3-Bromo-4-hydroxybenzaldehyde is C7H5BrO2, and its molecular weight is approximately 195.02 g/mol. The compound exists as a white to off-white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. Its melting point is around 115-117°C, which is an important physical property for handling and storage.

In the realm of organic synthesis, 3-Bromo-4-hydroxybenzaldehyde serves as a key intermediate in the preparation of more complex molecules. Its bromine atom can be readily substituted or eliminated to form a variety of derivatives, while the hydroxyl group can participate in condensation reactions, esterifications, and other transformations. These properties make it an attractive starting material for the synthesis of natural products, pharmaceuticals, and functional materials.

Recent research has highlighted the potential applications of 3-Bromo-4-hydroxybenzaldehyde in medicinal chemistry. For instance, studies have shown that derivatives of this compound exhibit promising biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. One notable example is the use of 3-Bromo-4-hydroxybenzaldehyde-derived compounds in the development of selective inhibitors for specific enzymes involved in disease pathways.

A study published in the Journal of Medicinal Chemistry in 2021 reported the synthesis and evaluation of a series of 3-Bromo-4-hydroxybenzaldehyde-based compounds as potential inhibitors of protein kinases. The researchers found that several derivatives demonstrated high potency and selectivity against specific kinases implicated in cancer progression. This work underscores the potential of 3-Bromo-4-hydroxybenzaldehyde as a lead compound for drug discovery efforts targeting kinases.

Beyond medicinal chemistry, 3-Bromo-4-hydroxybenzaldehyde has also found applications in materials science. Its ability to undergo various chemical transformations makes it a useful precursor for the synthesis of functional polymers and other advanced materials. For example, researchers have explored the use of 3-Bromo-4-hydroxybenzaldehyde-derived monomers in the preparation of conjugated polymers with tunable electronic properties. These polymers have potential applications in organic electronics, such as organic photovoltaics and light-emitting diodes (OLEDs).

In addition to its synthetic utility, 3-Bromo-4-hydroxybenzaldehyde has been studied for its environmental impact. A recent study published in Environmental Science & Technology investigated the biodegradability and toxicity of this compound. The results indicated that while 3-Bromo-4-hydroxybenzaldehyde is not highly toxic to aquatic organisms at low concentrations, its biodegradability is moderate under standard conditions. This information is crucial for assessing the environmental safety of processes involving this compound.

The synthesis of 3-Bromo-4-hydroxybenzaldehyde can be achieved through various routes, depending on the desired purity and scale. One common method involves the bromination of 4-hydroxybenzaldehyde using bromine or N-bromosuccinimide (NBS) as the brominating agent. Another approach involves the hydrolysis of 3-bromo-4-methoxybenzaldehyde followed by demethylation to yield the desired product. These synthetic methods are well-documented in the literature and can be adapted to meet specific requirements.

In conclusion, 3-Bromo-4-hydroxybenzaldehyde (CAS No. 2973-78-6) is a multifaceted compound with a wide range of applications in organic synthesis, medicinal chemistry, and materials science. Its unique chemical properties make it an invaluable building block for the development of novel molecules with diverse functionalities. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in modern chemistry.

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